An In-depth Technical Guide to the Chemical Synthesis of Sarafloxacin Hydrochloride Hydrate
An In-depth Technical Guide to the Chemical Synthesis of Sarafloxacin Hydrochloride Hydrate
This technical guide provides a comprehensive overview of the chemical synthesis pathway for Sarafloxacin (B1681457) Hydrochloride Hydrate, a fluoroquinolone antibiotic. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and a visual representation of the core synthesis route.
Core Synthesis Pathway
The predominant and commercially viable synthesis of sarafloxacin involves a multi-step process. The key strategic step is the nucleophilic substitution of a halogen at the C-7 position of the quinolone ring with piperazine (B1678402). The synthesis begins with the formation of a crucial intermediate, 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, which is then reacted with piperazine to yield sarafloxacin base. The final step involves the formation of the hydrochloride salt and its subsequent hydration.
The overall synthesis can be broken down into two main stages:
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Stage 1: Synthesis of the Quinolone Core Intermediate. This involves the construction of the 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ring system.
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Stage 2: Condensation with Piperazine and Salt Formation. The intermediate is reacted with piperazine, followed by treatment with hydrochloric acid to produce the final sarafloxacin hydrochloride hydrate.
Caption: Core chemical synthesis pathway for Sarafloxacin Hydrochloride Hydrate.
Experimental Protocols
The following protocols are detailed methodologies derived from established patent literature for the key synthesis steps.
Protocol 1: Synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (Intermediate C) [1]
This protocol outlines the cyclization reaction to form the core quinolone structure.
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Reaction Setup: In a suitable reaction flask, charge 70 g of α-(2,4-dichloro-5-fluorobenzoyl)-β-(4-fluoroanilino) methyl acrylate (Intermediate B) and 520 ml of chlorobenzene.
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Addition of Base: Stir and heat the mixture. When the internal temperature reaches 70°C, begin the dropwise addition of a mixture of 11 g of 60% sodium hydride (NaH) in 60 ml of chlorobenzene. The addition should be completed over approximately 2 hours.
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Reaction: Maintain the reaction mixture at the same temperature and continue stirring for 10 hours.
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Work-up: Add a small amount of water to quench the reaction, followed by 115 g of 15% sodium hydroxide (B78521) (NaOH) solution. Heat the mixture to reflux for 2 hours.
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Acidification: Cool the mixture slightly and acidify with 30% hydrochloric acid (HCl) to a pH of 1-3.
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Isolation: Allow the mixture to stand overnight. Collect the resulting precipitate by filtration, wash with water, and dry to yield 7-chloro-6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (53.5 g, 87.9% yield).
Protocol 2: Synthesis of Sarafloxacin Hydrochloride (Final Product F) [2]
This protocol details the condensation of the key intermediate with piperazine and subsequent salt formation.
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Reaction Setup: In a 250 ml reaction flask, charge 100 g of a solvent (e.g., n-butanol), 25 g (0.07 mol) of 7-chloro-6-fluoro-1-(4-fluorophenyl)-1,4-oxoquinoline-3-carboxylic acid (Intermediate C), and 35 g (0.41 mol) of piperazine.
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Reflux: Heat the mixture to reflux and maintain for 9-10 hours.
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Solvent Recovery: After the reaction is complete, recover the solvent and excess piperazine by distillation.
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Alkaline Wash: Add 120 g of water to the residue, followed by a 30% sodium hydroxide solution to adjust the pH to ≥13. This dissolves the product. Filter to remove any insoluble materials.
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Salting Out: To the filtrate, add a salt such as sodium chloride (e.g., 50 g) to precipitate impurities. Filter the mixture.
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Precipitation of Sarafloxacin Base: Adjust the pH of the filtrate to 7.0-7.3 using an acid (e.g., dilute sulfuric acid or acetic acid) to crystallize the sarafloxacin base (Formula II). Collect the wet product by filtration.
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Salt Formation: Transfer the wet sarafloxacin base to 120 g of 85% ethanol. Heat the mixture to reflux.
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Final Crystallization: Add reagent-grade hydrochloric acid to adjust the pH to 2.0-2.5. Cool the solution to induce crystallization.
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Isolation and Drying: Collect the crystals of sarafloxacin hydrochloride by filtration and dry to obtain the final product.
Quantitative Data Summary
The following table summarizes quantitative data from various examples outlined in the patent literature for the synthesis of sarafloxacin hydrochloride from the quinolone carboxylic acid intermediate.[2]
| Example | Solvent System | Reactants (Carboxylic Acid / Piperazine) | Reaction Time (h) | Yield (g) | Yield (%) | Purity (HPLC/Titration) |
| 1 | n-Butanol (100 g) | 25 g / 35 g | 10 | 18.75 | 75.0 | ≥99% / ≥99% |
| 2 | Isoamyl alcohol (100 g) | 25 g / 35 g | 9 | 17.5 | 70.0 | ≥99% / ≥99% |
| 3 | Isopropanol (100 g) | 25 g / 35 g | 10 | 18.25 | 73.0 | ≥99% / ≥99% |
| 4 | Isoamyl alcohol (50 g) & n-Butanol (50 g) | 25 g / 35 g | 9 | 17.8 | 71.0 | ≥99% / ≥99% |
| 5 | Isoamyl alcohol (50 g) & Isopropanol (50 g) | 25 g / 35 g | 9 | 18.0 | 72.0 | ≥99% / ≥99% |
Disclaimer: This document is for informational and research purposes only. The experimental protocols described involve hazardous materials and should only be performed by qualified professionals in a well-equipped laboratory setting, adhering to all necessary safety precautions.
